molecular formula C11H16O3 B6220787 ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate CAS No. 2411251-87-9

ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate

Cat. No.: B6220787
CAS No.: 2411251-87-9
M. Wt: 196.2
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Description

Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate is a chemical compound with the molecular formula C11H14O3 It is characterized by the presence of an ethynyl group, a hydroxy group, and a carboxylate ester group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the ethynyl and hydroxy groups.

    Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid (H2SO4) to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Formation of ethyl 4-ethynyl-4-oxocyclohexane-1-carboxylate

    Reduction: Formation of ethyl 4-ethyl-4-hydroxycyclohexane-1-carboxylate

    Substitution: Formation of ethyl 4-chloro-4-ethynylcyclohexane-1-carboxylate

Scientific Research Applications

Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate can be compared with similar compounds such as:

    Ethyl 4-hydroxycyclohexane-1-carboxylate: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.

    Ethyl 4-ethynylcyclohexane-1-carboxylate: Lacks the hydroxy group, which may affect its ability to form hydrogen bonds and interact with biological molecules.

    Ethyl 4-ethynyl-4-oxocyclohexane-1-carboxylate:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research.

Properties

CAS No.

2411251-87-9

Molecular Formula

C11H16O3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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